![molecular formula C24H21NO3 B2990246 1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877811-11-5](/img/structure/B2990246.png)
1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one is a complex organic compound featuring a naphthalene ring system conjugated to a spirocyclic chromene and piperidine structure
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of spiro-heterocyclic compounds, which have been known to exhibit bioactivity against various diseases . .
Mode of Action
It is known that spiro-heterocyclic compounds, such as this one, have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them potential biological targets . The compound might interact with its targets through a variety of mechanisms, potentially including binding to proteins or other cellular components, inhibiting enzymatic activity, or modulating signal transduction pathways.
Biochemical Pathways
Spiro-heterocyclic compounds have been reported to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . Therefore, it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
Spirocyclic systems are known to have good affinity to 3D proteins, which could influence the compound’s absorption and distribution .
Result of Action
Given the broad spectrum of biological properties exhibited by spiro-heterocyclic compounds, it is likely that this compound has multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one typically involves multiple steps, starting with the formation of the naphthalene-1-carbonyl chloride intermediate. This intermediate is then reacted with appropriate spirocyclic precursors under controlled conditions to form the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography or crystallization, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of new chemical entities with diverse functionalities.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry: The compound's unique structure makes it valuable in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one can be compared to other similar compounds, such as:
Naphthalene-1-carbonyl chloride: A key intermediate in the synthesis of various organic compounds.
Chromene derivatives: Other chromene-based compounds with diverse biological activities.
Piperidine derivatives: Compounds featuring piperidine rings with applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-21-16-24(28-22-11-4-3-9-20(21)22)12-14-25(15-13-24)23(27)19-10-5-7-17-6-1-2-8-18(17)19/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBZOVONWVFTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
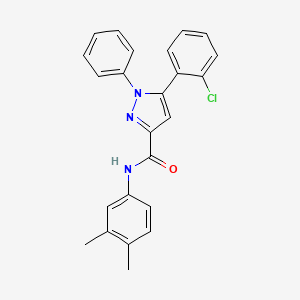
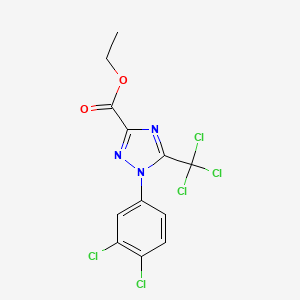
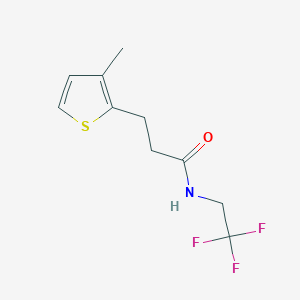
![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)
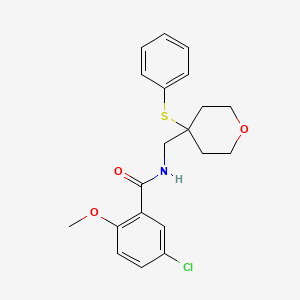
![ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2990171.png)
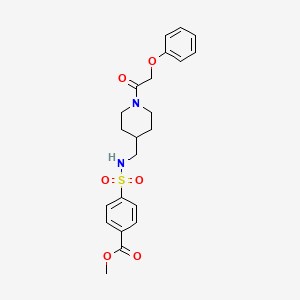
![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)
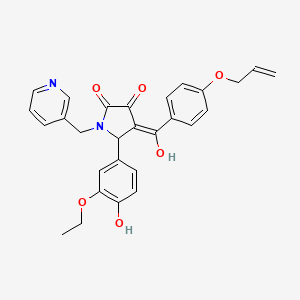
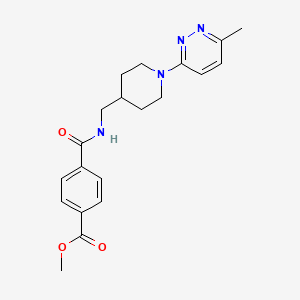
![2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide](/img/structure/B2990179.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)
![(4-chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2990186.png)
